methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazole Ring: Starting from a suitable pyridine derivative, the pyrazole ring is formed through cyclization reactions involving hydrazine and a diketone.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is investigated for its potential as a pharmacophore. It may interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the combination of its pyrazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-11(9-18-20(10)13-5-3-4-7-17-13)15(21)19-12-6-8-24-14(12)16(22)23-2/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJMUSOVMNLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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